molecular formula C22H20O5 B2576447 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde CAS No. 428481-87-2

3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde

Cat. No.: B2576447
CAS No.: 428481-87-2
M. Wt: 364.397
InChI Key: BRTTWCZNZFJGHU-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde is an organic compound with a complex structure that includes methoxy, phenoxy, and benzaldehyde functional groups

Properties

IUPAC Name

3-methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-24-22-14-17(16-23)10-11-21(22)26-13-12-25-19-8-5-9-20(15-19)27-18-6-3-2-4-7-18/h2-11,14-16H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTTWCZNZFJGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzaldehyde.

    Etherification: The hydroxyl group is etherified with 2-(3-phenoxyphenoxy)ethanol under basic conditions to form the desired ether linkage.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactants: Using bulk quantities of starting materials.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions.

    Purification: Utilizing large-scale purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of the phenoxyethoxy group.

    4-Methoxybenzaldehyde: Lacks the additional ether linkages present in 3-Methoxy-4-[2-(3-phenoxyphenoxy)ethoxy]benzaldehyde.

    3-Methoxy-4-hydroxybenzaldehyde: Similar core structure but with a hydroxyl group instead of the ether linkages.

Uniqueness

This compound is unique due to its complex structure, which includes multiple ether linkages and aromatic rings

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